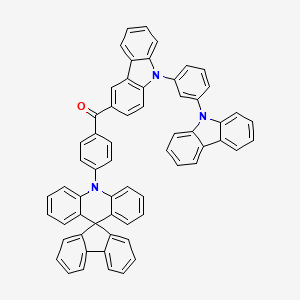
KRAS inhibitor-15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS inhibitor-15 is a small molecule compound designed to inhibit the activity of the KRAS protein, a small GTPase that is frequently mutated in various cancers. KRAS mutations are implicated in approximately 25-30% of all human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . The development of KRAS inhibitors, such as this compound, represents a significant advancement in targeted cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-15 involves the design and synthesis of purine and pyrimidine analogs. These compounds are synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization reactions . The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and catalysts, such as palladium on carbon, to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of automated synthesis and purification systems can also enhance the efficiency of industrial production .
化学反应分析
Types of Reactions
KRAS inhibitor-15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can convert the compound to its reduced form, potentially altering its efficacy.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives can be further tested for their efficacy in inhibiting KRAS activity and their potential as therapeutic agents .
科学研究应用
KRAS inhibitor-15 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of KRAS inhibitors.
Biology: It is used to investigate the biological pathways and molecular mechanisms involved in KRAS-mediated signaling.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers with KRAS mutations.
作用机制
KRAS inhibitor-15 exerts its effects by directly binding to the KRAS protein and inhibiting its activity. The compound targets specific mutations in the KRAS gene, such as the G12C mutation, and prevents the protein from activating downstream signaling pathways that promote cell growth and proliferation . By inhibiting KRAS activity, this compound can reduce tumor growth and enhance the effectiveness of other cancer therapies .
相似化合物的比较
KRAS inhibitor-15 is unique compared to other KRAS inhibitors due to its specific targeting of the G12C mutation and its ability to inhibit both the active and inactive states of the KRAS protein . Similar compounds include:
Sotorasib (AMG 510): A KRAS G12C inhibitor that has been approved by the FDA for the treatment of non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently being investigated in clinical trials.
Pan-KRAS inhibitors: Compounds that target multiple KRAS mutations and have broader applications in cancer therapy.
This compound stands out due to its high specificity and potency in targeting KRAS mutations, making it a promising candidate for further development and clinical use .
属性
分子式 |
C20H17Cl2FN4OS |
|---|---|
分子量 |
451.3 g/mol |
IUPAC 名称 |
1-[4-[6-(5-amino-2-chlorophenyl)-5-chloro-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H17Cl2FN4OS/c1-2-16(28)26-5-7-27(8-6-26)20-13-10-15(22)17(18(23)19(13)25-29-20)12-9-11(24)3-4-14(12)21/h2-4,9-10H,1,5-8,24H2 |
InChI 键 |
RIJPTYRYUVYJJH-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=C4)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


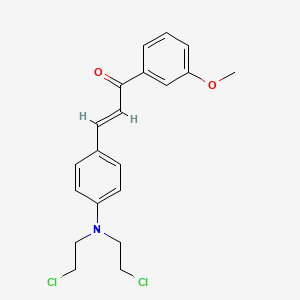
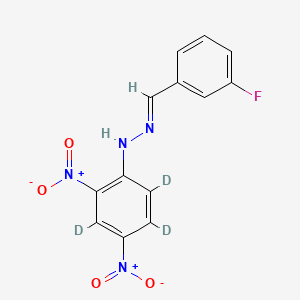
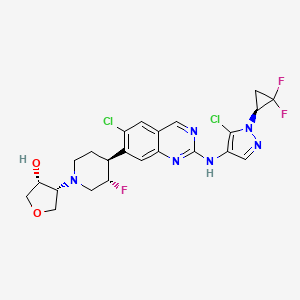
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
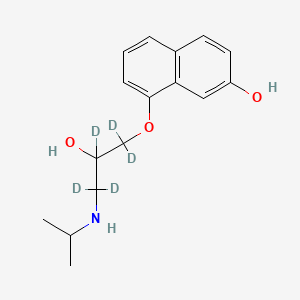
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)

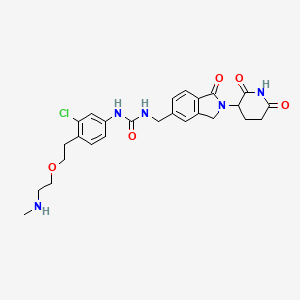
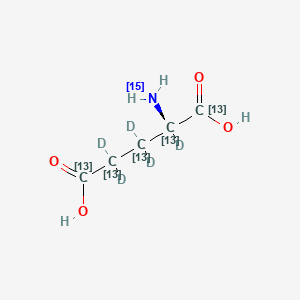

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)


